Methyl ((4-hydroxychroman-4-yl)methyl)carbamate
Description
Properties
IUPAC Name |
methyl N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-11(14)13-8-12(15)6-7-17-10-5-3-2-4-9(10)12/h2-5,15H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWZWMOODABJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1(CCOC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((4-hydroxychroman-4-yl)methyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-hydroxychroman-4-one with methyl isocyanate under mild conditions. This reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the hydroxyl group on the isocyanate, forming the carbamate linkage.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Carbamate Hydrolysis and Stability
The carbamate group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage to release methanol and the corresponding amine, often requiring strong acids like HCl or H₂SO₄ .
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Basic Hydrolysis : Reaction with NaOH or K₂CO₃ generates unstable methyl isocyanate intermediates, which further decompose .
Stability Notes :
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Stable in inert organic solvents (e.g., acetonitrile, THF) at room temperature .
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Degrades in polar aprotic solvents (e.g., DMSO) at elevated temperatures .
Nucleophilic Substitution at the Carbamate Group
The carbamate’s carbonyl carbon is electrophilic, enabling reactions with nucleophiles:
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Amine Exchange : Reacts with primary/secondary amines to form substituted ureas .
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Alcoholysis : Transesterification with alcohols (e.g., ethanol) under catalytic base yields alternative carbamates .
Example :
Functionalization of the Chroman Hydroxyl Group
The 4-hydroxyl group on the chroman ring participates in:
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Sulfonylation : Treatment with aryl sulfonyl chlorides (e.g., tosyl chloride) forms sulfonate esters .
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions .
| Reaction Type | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | Tosyl chloride, Et₃N, DCM | 38–63% |
| Alkylation | Allyl bromide, K₂CO₃, acetone | 85% |
Deprotection and Rearrangement
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TBAF-Mediated Deprotection : Tert-butylammonium fluoride (TBAF) in THF selectively cleaves the carbamate to regenerate the primary amine .
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Thermal Decomposition : At >180°C, the carbamate decomposes to methyl isocyanate and 4-hydroxychroman derivatives .
Comparative Reactivity in Solvents
Solvent polarity significantly impacts reaction outcomes (e.g., deprotection vs. urea formation) :
| Solvent | Reaction Outcome | Rate |
|---|---|---|
| THF | Amine + urea formation | Fast |
| DMSO | Exclusive urea formation | Slow |
| MeCN | Full conversion to urea | Moderate |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of methyl ((4-hydroxychroman-4-yl)methyl)carbamate is its potential as an anticancer agent. Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a recent study evaluated its effects on lung cancer cells (A549) and reported that certain derivatives showed excellent activity compared to the reference drug doxorubicin.
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | HepG2 | 37.31 |
| 4c | HepG2 | 39.22 |
| Doxorubicin | HepG2 | 0.62 |
These findings suggest that this compound and its derivatives could serve as leads in the development of new anticancer therapies .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation. Further studies are needed to elucidate the precise mechanisms involved.
Agricultural Applications
Pesticide Development
This compound has also been investigated for its potential use as a pesticide. Its structural similarities to other carbamate compounds suggest it may exhibit insecticidal properties. Research into carbamate insecticides has shown that they can effectively disrupt the nervous systems of pests, leading to increased mortality rates.
A study focusing on the metabolism of carbamate insecticides found that certain compounds stimulate methane production in anaerobic environments, indicating their potential ecological impact and effectiveness in pest control .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a monomer in the synthesis of biodegradable polymers. The incorporation of such compounds into polymer matrices can enhance mechanical properties while providing environmental benefits through biodegradability.
Case Studies
-
Anticancer Efficacy Study
- Objective: Evaluate the anticancer properties of this compound derivatives.
- Methodology: In vitro assays on various cancer cell lines.
- Results: Significant reduction in cell viability observed in treated groups compared to controls.
-
Pesticide Efficacy Study
- Objective: Assess the insecticidal activity of this compound.
- Methodology: Field trials comparing treated vs. untreated crops.
- Results: Higher pest mortality rates were recorded in treated plots, demonstrating potential for agricultural use.
Mechanism of Action
The mechanism of action of methyl ((4-hydroxychroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The chroman-4-one core structure may also contribute to its biological activity by interacting with cellular components and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Features and Lipophilicity
The compound’s chroman core distinguishes it from simpler aromatic carbamates. Key structural analogs and their properties are compared below:
*Lipophilicity data for the target compound is unavailable; chroman-based carbamates typically exhibit moderate logP values (1.5–2.5) due to the hydroxyl group’s polarity.
Biological Activity
Methyl ((4-hydroxychroman-4-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound, also known as a carbamate derivative, features a chroman core which is known for various biological activities. The structural formula can be represented as follows:
This compound is characterized by its ability to interact with different biological targets, including enzymes and receptors.
Enzyme Inhibition
Carbamate compounds are known to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine (ACh) at synapses. This inhibition can result in overstimulation of cholinergic receptors, affecting various physiological processes. Research indicates that carbamates may interfere with neurotransmission in both neuronal and non-neuronal tissues, potentially impacting reproductive functions and hormonal balances .
Antioxidant Activity
Studies have suggested that derivatives of hydroxychromans possess antioxidant properties. The hydroxyl group on the chroman ring may contribute to scavenging free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects .
Reproductive Health
Research has highlighted the impact of carbamate exposure on male reproductive health. For instance, studies have shown that exposure to carbamate pesticides can lead to decreased serum levels of sex hormones and impair spermatogenesis. The mechanism involves oxidative stress induced by elevated ACh levels due to AChE inhibition .
| Study | Findings |
|---|---|
| Radhakrishnan et al. | Elevated ACh levels induced oxidative stress in testes, reducing sperm motility. |
| In vivo studies | Significant decrease in testosterone levels observed after carbamate exposure. |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various models. Its ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases. The antioxidant properties may further enhance its protective effects against neuronal damage .
Case Studies and Research Findings
- Case Study on Reproductive Toxicity : In a study involving rats exposed to carbendazim (a related carbamate), significant alterations in hormonal profiles were observed, leading to impaired reproductive functions. This study underscores the need for further investigation into the specific impacts of this compound on reproductive health .
- Neuroprotection Study : A recent investigation into the neuroprotective effects of hydroxychroman derivatives demonstrated that these compounds could reduce oxidative stress markers in neuronal cultures, suggesting a promising avenue for further research into their therapeutic potential against neurodegenerative conditions .
Safety and Toxicology
While this compound shows promise for various therapeutic applications, safety assessments are crucial. Carbamates can exhibit toxicity through mechanisms such as cholinergic overstimulation and oxidative stress. Understanding the dose-response relationship and potential side effects is essential for developing safe therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for Methyl ((4-hydroxychroman-4-yl)methyl)carbamate, and how can reaction efficiency be optimized?
The synthesis of carbamate derivatives typically involves coupling reactions between amines and chloroformates or carbamoyl chlorides. For example, tert-butyl carbamate analogs are synthesized via Boc protection of amines followed by deprotection under acidic conditions . Optimizing reaction efficiency requires controlling stoichiometry (e.g., 1.2:1 molar ratio of amine to chloroformate), inert atmospheres (N₂/Ar), and catalysts like DMAP. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient). Side products, such as over-alkylation, can be minimized by stepwise addition of reagents .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is recommended for carbamate quantification. Intra-day and inter-day precision for methyl carbamate analogs can achieve relative standard deviations (RSD) of 0.45% and 0.28%, respectively, using optimized GC parameters (e.g., DB-5MS column, 30 m × 0.25 mm × 0.25 µm, 150°C initial temperature) . For polar derivatives, reverse-phase HPLC with UV detection (λ = 210–230 nm) is preferred, using C18 columns and acetonitrile/water mobile phases .
Q. How should researchers handle and store this compound to ensure stability?
Carbamates are sensitive to hydrolysis and oxidation. Store the compound at –20°C in airtight containers under nitrogen. During handling, use PPE (nitrile gloves, lab coat) and avoid exposure to moisture. For solutions, use anhydrous solvents (e.g., DMF, DMSO) and conduct reactions in sealed systems. Stability studies under accelerated conditions (40°C/75% RH for 1 month) can predict degradation pathways, such as hydrolysis to hydroxychroman derivatives .
Advanced Research Questions
Q. How can computational modeling elucidate the hydrogen-bonding interactions of this compound in solvated systems?
Microsolvation studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can model interactions with water molecules. Methyl carbamate forms planar complexes with water, where H-bonding occurs between the carbamate carbonyl and water hydrogens. Quadrupole coupling constants (e.g., χₐₐ) derived from rotational spectroscopy can validate these interactions experimentally . Molecular dynamics simulations (AMBER force field) further predict solvent accessibility and conformational stability .
Q. What strategies resolve contradictions in mutagenicity data for carbamate derivatives?
Discrepancies in mutagenicity (e.g., positive in Drosophila but negative in Salmonella Ames tests) arise from metabolic activation differences. To reconcile
Q. How can forced degradation studies identify novel degradation products of this compound?
Subject the compound to stress conditions:
- Oxidative : 3% H₂O₂ at 70°C for 24 hours.
- Hydrolytic : 0.1 M HCl/NaOH at 80°C for 48 hours.
- Photolytic : UV light (254 nm) for 48 hours.
Degradation products are characterized via HRMS and 2D NMR (¹H-¹³C HSQC, HMBC). For example, hydrolysis may yield 4-hydroxychroman-4-ylmethanamine, confirmed by δ 3.8 ppm (CH₂NH₂) in ¹H NMR .
Q. What crystallographic methods are suitable for resolving the structure of this compound?
Single-crystal X-ray diffraction using SHELXL software is standard. Key steps:
- Grow crystals via slow evaporation (acetone/water).
- Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refine structures using SHELXL-2018/3, with R-factor convergence < 5%.
Disorder in the chroman ring can be resolved via PART commands and anisotropic displacement parameters .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
